2-Bromooxazole-4-carbaldehyde
Description
Historical and Contemporary Significance of Oxazole (B20620) Heterocycles in Organic Synthesis
The journey of oxazole chemistry began in 1876 with the synthesis of 2-methyloxazole. semanticscholar.org However, it was the discovery of the antibiotic penicillin during World War I that brought the oxazole entity into prominence. semanticscholar.org Since then, oxazole and its derivatives have become crucial in various scientific domains, including medicinal and agricultural chemistry, materials science, and polymer chemistry. e-bookshelf.de
Oxazole-containing compounds are integral to many natural products and synthetic drugs, exhibiting a wide range of biological activities such as anticancer, antifungal, and antibacterial properties. sci-hub.se The structural diversity of oxazole derivatives allows them to interact with various enzymes and receptors in biological systems through non-covalent bonds, leading to a spectrum of physiological effects. tandfonline.comsemanticscholar.org This has made the oxazole scaffold a popular choice for medicinal chemists in the development of new therapeutic agents. semanticscholar.orgnih.gov In contemporary organic synthesis, oxazoles serve as versatile building blocks for creating more complex molecules. derpharmachemica.com
Strategic Importance of Halogenated Oxazole Scaffolds in Chemical Transformations
The introduction of a halogen atom onto the oxazole ring significantly enhances its synthetic utility. Halogenated oxazoles are valuable intermediates in a variety of chemical transformations, particularly in cross-coupling reactions. researchgate.net The bromine atom in bromooxazoles, for instance, can be readily displaced by other functional groups, allowing for the construction of diverse molecular architectures. sci-hub.seresearchgate.net
The regioselective synthesis of bromooxazoles has been a subject of extensive research, with methods developed to introduce bromine at specific positions (C2, C4, or C5) of the oxazole ring. sci-hub.seresearchgate.net This regiocontrol is crucial as it dictates the subsequent reactivity and the final structure of the target molecule. The ability to perform reactions such as the Suzuki-Miyaura cross-coupling with bromooxazole building blocks has opened up avenues for the parallel synthesis of libraries of oxazole-containing compounds. sci-hub.seresearchgate.net The presence of a halogen, such as bromine, provides a handle for further molecular elaboration, making these scaffolds highly sought after in drug discovery and materials science. acs.org
Positioning of 2-Bromooxazole-4-carbaldehyde as a Pivotal Synthetic Intermediate
This compound stands as a prime example of a strategically important halogenated oxazole. This compound incorporates both a reactive bromine atom at the 2-position and a formyl (aldehyde) group at the 4-position of the oxazole ring. This dual functionality makes it a highly versatile synthetic intermediate.
The aldehyde group can undergo a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation and coupling reactions. Simultaneously, the bromo group serves as a key site for cross-coupling reactions, enabling the introduction of a wide range of substituents. The synthesis of such specifically substituted oxazoles has been a focus of methodological development. sci-hub.se
The strategic placement of these two functional groups allows for a stepwise and controlled elaboration of the molecule, making this compound a valuable precursor in the synthesis of complex, highly functionalized oxazole derivatives with potential applications in various fields of chemistry.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1092351-90-0 guidechem.com |
| Molecular Formula | C4H2BrNO2 |
| Molecular Weight | 175.97 g/mol |
| Appearance | Solid |
Spectroscopic Data for Related Bromooxazoles
| 2-Bromooxazole (B165757) | |
| CAS Number | 125533-82-6 guidechem.comscbt.com |
| Molecular Formula | C3H2BrNO guidechem.comscbt.com |
| Molecular Weight | 147.96 g/mol scbt.com |
| Boiling Point | 166.2°C at 760 mmHg guidechem.com |
| Density | 1.812 g/cm³ guidechem.com |
| Flash Point | 54.3°C guidechem.com |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation of such compounds. lehigh.eduupatras.gr In a typical ¹H NMR spectrum of a substituted oxazole, the chemical shifts of the ring protons would provide information about the substitution pattern. derpharmachemica.com The IR spectrum would show characteristic absorption bands for the aldehyde group (C=O stretch) and the C-Br bond. researchgate.net The mass spectrum would show the molecular ion peak, confirming the molecular weight, and fragmentation patterns that can help in determining the structure. lehigh.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2/c5-4-6-3(1-7)2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVGIXDRBNCEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653318 | |
| Record name | 2-Bromo-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-90-0 | |
| Record name | 2-Bromo-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-oxazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Insights of 2 Bromooxazole 4 Carbaldehyde
Reactivity at the C-2 Bromine Position
The bromine atom attached to the C-2 position of the oxazole (B20620) ring is a key site for synthetic modifications, primarily through nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions
The bromine at the C-2 position of the oxazole can be displaced by various nucleophiles. This type of reaction, known as nucleophilic aromatic substitution, allows for the introduction of a wide array of functional groups. For instance, the bromine can be substituted by amines, thiols, or alkoxides to form the corresponding 2-amino, 2-thio, or 2-alkoxyoxazole derivatives. The reactivity of the C-2 bromine is influenced by the electron-withdrawing nature of the oxazole ring, which facilitates nucleophilic attack. chemguide.co.uk
In one specific example, the bromine atom in a similar compound, 2-chlorooxazole, was substituted using bromotrimethylsilane (B50905) (TMSBr) to yield the corresponding 2-bromooxazole (B165757) derivative. sci-hub.se This highlights the feasibility of halogen exchange reactions at this position.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling, C-N Coupling)
The C-2 bromine atom of 2-bromooxazole-4-carbaldehyde is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net
Suzuki-Miyaura Coupling: This reaction pairs the bromooxazole with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. libretexts.org The utility of 2-bromooxazoles as building blocks has been demonstrated in Suzuki-Miyaura cross-coupling reactions with various aryl and vinyl boronic derivatives. sci-hub.seresearchgate.net These reactions are typically catalyzed by a palladium complex, such as Pd(OAc)₂ with a phosphine (B1218219) ligand like dppf, in the presence of a base like sodium carbonate. sci-hub.se The reaction is versatile, allowing for the synthesis of a diverse library of substituted oxazoles. sci-hub.senih.gov
Stille Coupling: The Stille reaction involves the coupling of the bromooxazole with an organotin compound (stannane) in the presence of a palladium catalyst. nrochemistry.comopenochem.org This method also enables the formation of C-C bonds and is known for its tolerance of a wide variety of functional groups. nrochemistry.com The general mechanism involves oxidative addition of the bromooxazole to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.comopenochem.org
C-N Coupling: The formation of a carbon-nitrogen bond at the C-2 position can be achieved through reactions like the Chan-Lam coupling or the Buchwald-Hartwig amination. The Chan-Lam coupling utilizes a copper catalyst to couple the bromooxazole with amines, amides, or other N-H containing compounds. organic-chemistry.orgalfa-chemistry.com The Buchwald-Hartwig reaction, on the other hand, employs a palladium catalyst for the same purpose. These methods are crucial for synthesizing N-arylated heterocycles. researchgate.netresearchgate.net
Transformations of the C-4 Carbaldehyde Moiety
The aldehyde group at the C-4 position offers another handle for a variety of chemical transformations, including reduction, oxidation, and condensation reactions.
Reduction and Oxidation Reactions
Reduction: The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of the related ethyl 2-bromooxazole-4-carboxylate with diisobutylaluminium hydride (DIBAL-H) at low temperatures yields this compound, demonstrating the controlled reduction of an ester to an aldehyde. sci-hub.se Further reduction of the aldehyde would yield the corresponding alcohol, (2-bromooxazol-4-yl)methanol. ambeed.com
Oxidation: The aldehyde group can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For example, the oxidation of the related 2,1,3-benzoxadiazole-4-yl-methanol to the corresponding carbaldehyde was selectively achieved using pyridinium (B92312) chlorochromate (PCC). google.com Milder oxidizing agents are often preferred to avoid over-oxidation or side reactions on the oxazole ring. The resulting 2-bromooxazole-4-carboxylic acid is a versatile intermediate for further functionalization. ambeed.com
Condensation and Derivatization Strategies (e.g., Deoxofluorination)
The carbaldehyde group is a versatile functional group for condensation and derivatization reactions. It can react with amines to form Schiff bases or imines, and with various carbon nucleophiles in reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form alkenes.
Deoxofluorination: A notable derivatization is the conversion of the aldehyde to a difluoromethyl group through deoxofluorination. This transformation is significant for introducing fluorine into the molecule, which can have profound effects on its biological activity. Reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (morph-DAST) are used for this purpose. sci-hub.se For example, this compound has been successfully converted to 2-bromo-4-(difluoromethyl)oxazole in good yield using morpholinosulfur trifluoride. sci-hub.se
Chemo- and Regioselectivity in Complex Transformations
The presence of two distinct reactive sites in this compound allows for selective transformations by carefully choosing reaction conditions. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-2 bromine position without affecting the C-4 aldehyde group by using appropriate palladium catalysts and reaction conditions. sci-hub.se Conversely, the aldehyde can be selectively reduced to an alcohol using a mild reducing agent like sodium borohydride, leaving the C-2 bromine intact.
The regioselectivity of reactions on the oxazole ring itself is also a key consideration. For example, direct bromination of an unsubstituted oxazole typically occurs at the C-5 position. Therefore, the synthesis of 2-bromooxazole derivatives often involves a more controlled strategy, such as lithiation at the C-2 position followed by quenching with an electrophilic bromine source. sci-hub.seresearchgate.net This highlights the importance of regiocontrolled synthesis to obtain the desired isomer.
In complex molecules containing multiple potential reaction sites, the inherent reactivity differences and the choice of reagents and catalysts are crucial for achieving the desired chemo- and regioselectivity.
Reaction Mechanism Elucidation and Kinetic Studies
The reactivity of this compound is characterized by its participation in significant carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. While comprehensive kinetic studies detailing rate constants are not extensively documented in the public domain, mechanistic elucidation has been inferred from synthetic methodologies and product analysis.
Research into the utility of bromooxazole building blocks has shed light on the reaction pathways of this compound. The primary focus of mechanistic understanding is centered on its role as a substrate in palladium-catalyzed cross-coupling reactions.
A significant study demonstrated the application of this compound in Suzuki-Miyaura cross-coupling reactions. sci-hub.se The general mechanism for the Suzuki-Miyaura coupling is well-established and proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) complex.
Transmetalation: The organoborane reagent (boronic acid or ester) undergoes transmetalation with the palladium(II) complex, where the organic group from the borane (B79455) replaces the bromine on the palladium center. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
In the context of this compound, its participation as an electrophilic partner in such coupling reactions highlights the reactivity of the C2-bromo substituent. The electron-withdrawing nature of the oxazole ring and the 4-carbaldehyde group influences the electronic properties of the C-Br bond, making it susceptible to oxidative addition by the palladium catalyst.
Detailed findings from the Suzuki-Miyaura cross-coupling reactions of this compound with various boronic acids are presented in the table below. These reactions were conducted under specific, optimized conditions to achieve the desired products. sci-hub.se
Table 1: Suzuki-Miyaura Cross-Coupling Reactions of this compound
| Entry | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 2-Phenyl-4-formyloxazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-formyloxazole | 92 |
Data sourced from a study on the synthesis and reactions of bromooxazole building blocks. sci-hub.se
The synthesis of the parent compound, this compound, itself provides mechanistic insights. It can be prepared from ethyl 2-bromooxazole-4-carboxylate via reduction. sci-hub.se A common method for such a transformation is the use of a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reaction proceeds via a nucleophilic attack of the hydride on the ester carbonyl, leading to a tetrahedral intermediate which, upon workup, yields the aldehyde. The regiocontrolled synthesis of the bromooxazole precursors often involves lithiation at a specific position followed by reaction with an electrophilic bromine source, demonstrating the influence of directing groups and reaction conditions on the reactivity of the oxazole ring. sci-hub.seresearchgate.net
Strategic Applications of 2 Bromooxazole 4 Carbaldehyde in Organic Synthesis
Construction of Diverse Oxazole (B20620) Derivatives
The inherent reactivity of 2-bromooxazole-4-carbaldehyde facilitates its use in creating a variety of substituted and complex oxazole structures. The bromine atom is amenable to cross-coupling reactions, while the aldehyde group can undergo numerous transformations, including oxidation, reduction, and olefination.
This compound is a key intermediate for the synthesis of 2,4-disubstituted oxazoles. researchgate.net The bromine atom at the C-2 position is particularly suitable for metal-catalyzed cross-coupling reactions, enabling the introduction of various substituents. The utility of bromooxazoles as multipurpose building blocks has been demonstrated in Suzuki-Miyaura cross-coupling reactions, which are performed under parallel synthesis conditions to create libraries of substituted oxazoles. sci-hub.seresearchgate.net This approach allows for the efficient generation of diverse molecular scaffolds from a common precursor.
The aldehyde itself is typically synthesized from its corresponding ester, ethyl 2-bromooxazole-4-carboxylate, via reduction. sci-hub.se A common method involves the use of Diisobutylaluminium hydride (DIBAL) at low temperatures, which selectively reduces the ester to the aldehyde in high yield. sci-hub.se Once formed, the aldehyde group can be further modified. For instance, it can be oxidized to a carboxylic acid or reduced to an alcohol, expanding the range of accessible derivatives.
The table below summarizes key reactions for creating substituted oxazole scaffolds from this compound and its precursors.
Table 1: Reactions for Synthesizing Substituted Oxazole Scaffolds
| Precursor | Reaction Type | Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 2-bromooxazole-4-carboxylate | Reduction | DIBAL, CH₂Cl₂ | This compound | 84% | sci-hub.se |
| 2-Bromooxazoles | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | 2-Aryl-oxazoles | Varies | researchgate.netsci-hub.se |
While direct applications of this compound in the synthesis of fused heterocycles are not extensively documented, its derivatives are valuable precursors for such complex structures. The functional handles on the oxazole ring provide strategic points for annulation reactions. General synthetic strategies, such as transition metal-catalyzed cyclizations and intramolecular cycloadditions, can be employed to construct polycyclic systems. nih.govsioc-journal.cn
For example, derivatives of this compound could be elaborated into substrates suitable for intramolecular [4+2] cycloadditions. mit.edu By modifying the aldehyde and coupling a dienophile to the 2-position, complex polycyclic aromatic compounds can be assembled. mit.edu The synthesis of N-fused heterocycles can also be achieved through aromatization-driven acyl transfer reactions, a strategy for which elaborated heteroaryl ketones derived from the carbaldehyde could serve as starting materials. nih.gov
Role in Medicinal Chemistry and Drug Discovery
The oxazole ring is a prominent scaffold in many biologically active compounds and approved pharmaceuticals. researchgate.net Consequently, this compound is a highly relevant building block in medicinal chemistry, serving as a starting point for novel therapeutic agents.
This compound and its parent acid, 2-bromooxazole-4-carboxylic acid, are recognized as essential reagents in pharmaceutical and agrochemical research. a2bchem.com The ester precursor, ethyl 2-bromooxazole-4-carboxylate, is used as an intermediate in synthesizing pharmaceuticals, with potential applications in developing compounds with antimicrobial or anti-inflammatory properties. cymitquimica.com The ability to functionalize both the C-2 and C-4 positions allows medicinal chemists to fine-tune the steric and electronic properties of the molecule to optimize pharmacokinetic profiles and biological activity. a2bchem.com The oxazole core is often found in compounds targeting a broad range of diseases, including cancer and infectious diseases. sci-hub.se
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated oxazoles are considered promising building blocks for both medicinal and agricultural chemistry. sci-hub.se
This compound is a direct precursor to fluorinated analogs. In a notable example, it undergoes deoxofluorination when treated with morpholino-difluorosulfinium tetrafluoroborate (B81430) (morph-DAST) to yield 2-bromo-4-(difluoromethyl)oxazole in good yield. sci-hub.se This reaction provides a straightforward route to gem-difluorinated oxazoles, which are valuable motifs in drug design. sci-hub.se
Furthermore, derivatives of the carbaldehyde can be fluorinated using continuous-flow microreactors. A study demonstrated the fluorination of methyl-2-(2-bromooxazole-4-carboxamido)-3-hydroxypropanoate, a compound derived from the carbaldehyde's corresponding acid, using diethylaminosulfur trifluoride (DAST) in a flow system. durham.ac.uk This highlights the adaptability of the scaffold to modern synthetic techniques for producing functionalized analogs.
Table 2: Synthesis of Fluorinated Oxazole Analogs
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | morph-DAST | 2-Bromo-4-(difluoromethyl)oxazole | 78% | sci-hub.se |
Contribution to Total Synthesis of Natural Products and Complex Molecules
Natural product synthesis represents a pinnacle of achievement in organic chemistry, driving the development of new synthetic methods and strategies. cam.ac.uk The oxazole-4-carbaldehyde (B56818) framework is a key structural element in several complex natural products, and this compound and its analogs are valuable intermediates in their total synthesis.
For example, the closely related synthon, ethyl 2-iodooxazole-4-carboxylate, was instrumental in the first total synthesis of the cytotoxic marine macrolide enigmazole A. bris.ac.uk Although the iodo-analog was chosen for a specific Negishi-type coupling due to better performance in zinc insertion, the study noted that the corresponding ethyl 2-bromooxazole-4-carboxylate is a known substrate for other palladium-promoted reactions, such as Stille couplings. bris.ac.uk This underscores the utility of the 2-halooxazole-4-carboxylate/carbaldehyde scaffold in assembling complex, densely functionalized fragments of natural products.
Other oxazole-4-carbaldehyde derivatives have also been employed in major synthetic efforts. For instance, 2-methyloxazole-4-carboxaldehyde served as a key building block in the syntheses of the potent antitumor and antifungal agent rhizoxin (B1680598) D and the complex marine natural product phorboxazole A. researchgate.net These examples demonstrate the strategic importance of the oxazole-4-carbaldehyde core in the convergent synthesis of architecturally challenging molecules.
Computational and Theoretical Chemistry Studies on 2 Bromooxazole 4 Carbaldehyde and Its Derivatives
Predictive Modeling of Reactivity and Selectivity
Predictive modeling, primarily using Density Functional Theory (DFT), is a cornerstone for assessing the reactivity and selectivity of oxazole (B20620) derivatives. scispace.com These models calculate various molecular properties and reactivity descriptors that are not easily accessible through experimental means alone.
Detailed research findings from DFT studies on substituted oxazoles reveal critical patterns in their chemical behavior. irjweb.com The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO energy gap generally signifies higher chemical reactivity and lower kinetic stability. irjweb.com
Global reactivity descriptors, derived from these orbital energies, provide a quantitative measure of reactivity. These include chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). irjweb.comnih.gov A higher electrophilicity index, for instance, suggests a greater capacity to accept electrons, which is a key factor in many chemical reactions. Predictive models based on these descriptors can successfully forecast the regioselectivity of reactions, such as functionalization at specific positions on the oxazole ring. unina.it
Table 1: Representative Global Reactivity Descriptors for Oxazole Derivatives (Calculated via DFT) Note: These are representative values for substituted oxazoles to illustrate the data generated from computational models. Actual values for 2-bromooxazole-4-carbaldehyde would require specific calculation.
| Descriptor | Symbol | Typical Calculated Value (eV) | Interpretation |
| HOMO Energy | EHOMO | -5.6 to -6.5 | Indicates electron-donating ability |
| LUMO Energy | ELUMO | -0.8 to -1.5 | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 4.8 to 5.0 | Relates to chemical reactivity and stability irjweb.com |
| Global Hardness | η | 2.4 to 2.5 | Measures resistance to change in electron distribution |
| Electrophilicity Index | ω | 1.5 to 2.0 | Describes the ability to act as an electrophile |
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations are powerful tools for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and high-energy transition states. rsc.orgnih.gov By mapping the potential energy surface of a reaction, researchers can chart the most energetically favorable pathway from reactants to products. researchgate.net
For reactions involving substituted oxazoles, DFT calculations can model complex processes such as cycloadditions, rearrangements, and cross-coupling reactions. nih.govliu.se For example, in studying a novel phenonium ion-like rearrangement of oxazoles, high-level DFT calculations were essential to accurately describe the steps involved and provide a complete mechanistic model. liu.se
These calculations provide optimized geometries for reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy, a key parameter that governs the reaction rate. nih.gov By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur. This predictive capability is invaluable in synthetic chemistry, allowing for the selection of reaction conditions that favor the desired product while minimizing unwanted side reactions. rsc.org Furthermore, these computational methods can clarify the role of catalysts and the specific interactions that lead to the observed stereochemistry or regiochemistry in a reaction.
Conformational Landscape and Energetic Profiling
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds, and their corresponding energies. lumenlearning.comlibretexts.org While the oxazole ring itself is largely planar and rigid, the substituent groups—specifically the carbaldehyde group at the C4 position of this compound—can rotate.
The orientation of the aldehyde group relative to the oxazole ring can lead to different conformers (or rotamers). Computational methods are used to perform an energetic profiling of these conformers by systematically rotating the C4-CHO bond and calculating the potential energy at each step. This process generates a potential energy profile that identifies the low-energy (stable) and high-energy conformations. scribd.com
The most stable conformers represent the most populated shapes of the molecule at equilibrium. Understanding the conformational landscape is critical because the specific 3D shape of a molecule can significantly influence its reactivity and how it interacts with other molecules, such as enzymes or reagents. lumenlearning.com For example, steric hindrance in a particular conformation might block a potential reaction site, while another conformation might expose it. Energetic profiling provides a detailed map of these possibilities, linking molecular structure to stability and function. libretexts.orgnih.gov
Integration of Computational and Experimental Data in Synthesis Design
The true power of computational chemistry is realized when theoretical predictions are integrated with experimental results to design more efficient and innovative synthetic strategies. rsc.org This synergy allows chemists to move beyond trial-and-error experimentation towards a more rational, prediction-driven approach to synthesis. unipd.it
In the context of this compound, computational studies can guide its synthesis, which has been reported via the reduction of the corresponding ester, ethyl 2-bromooxazole-4-carboxylate. sci-hub.se The synthesis of the bromooxazole core itself often relies on regiocontrolled lithiation followed by reaction with an electrophilic bromine source. researchgate.net
Computational modeling can play a crucial role in such a process:
Predicting Regioselectivity: DFT calculations of charge distribution and reactivity indices (as discussed in 5.1) can predict which position on the oxazole ring is most susceptible to lithiation, ensuring the correct placement of the bromine atom. scispace.comresearchgate.net
Optimizing Reaction Conditions: By calculating reaction mechanisms and transition state energies (as in 5.2), chemists can understand why certain conditions might be necessary (e.g., very low temperatures for DIBAL-H reduction sci-hub.se) and predict the outcome of using alternative reagents.
Explaining Observed Outcomes: When experimental results are unexpected, computational analysis can provide a mechanistic hypothesis to explain the formation of unforeseen byproducts, guiding the refinement of the synthetic route.
This iterative cycle of computational prediction followed by experimental validation allows for the rapid development of robust and high-yield synthetic methods for valuable building blocks like this compound, which are subsequently used in more complex syntheses, such as Suzuki-Miyaura cross-coupling reactions. researchgate.net
Future Perspectives and Emerging Research Directions
Innovations in Green and Sustainable Synthetic Pathways
The synthesis of oxazole (B20620) derivatives is progressively moving towards greener and more sustainable methodologies to minimize environmental impact. ijpsonline.com Traditional methods often rely on harsh conditions and toxic reagents, but modern research emphasizes the use of eco-friendly alternatives. ijpsonline.comorganic-chemistry.org These innovations focus on reducing energy consumption, using safer solvents, and employing catalysts that are efficient and recyclable. ijpsonline.comijpsonline.com
Several green synthetic approaches are being explored for the synthesis of oxazole scaffolds. ijpsonline.com These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and ultrasound-assisted methods that enhance reaction rates through acoustic cavitation. ijpsonline.commdpi.com The use of alternative solvent systems like ionic liquids and deep eutectic solvents (DES) is also gaining traction, as they are often less volatile and can be recycled. ijpsonline.comijpsonline.com Calcium-catalyzed synthesis is being investigated as a sustainable method that uses an earth-abundant metal to produce functionalized oxazoles with environmentally benign by-products. nih.gov Furthermore, metal-free approaches, such as iodine-catalyzed reactions in water, represent a significant step towards environmentally benign synthesis, avoiding the need for transition metals and toxic organic solvents. researchmap.jp
Discovery of Novel Catalytic Systems for Site-Specific Functionalization
A major frontier in the chemistry of 2-Bromooxazole-4-carbaldehyde is the development of advanced catalytic systems that can achieve site-specific functionalization. The oxazole ring has multiple potential reaction sites, and achieving high regioselectivity is crucial for synthesizing complex target molecules. Research is focused on direct C-H activation and cross-coupling reactions, which offer more atom-economical and efficient routes compared to classical methods. beilstein-journals.org
Palladium-catalyzed reactions are central to this effort, with ongoing work to develop ligands and conditions that can selectively target either the C2 or C5 position of the oxazole ring. beilstein-journals.orgresearchgate.net For instance, the choice of solvent and ligand has been shown to switch the selectivity of direct arylation on the oxazole core. beilstein-journals.org Beyond palladium, other transition metals are emerging as powerful catalysts. wikipedia.org Rhodium(III) catalysts have been successfully used for the regioselective C-H functionalization of 2-arylbenzo[d]oxazoles, demonstrating the potential for alternative metals to provide unique reactivity. acs.org Copper-catalyzed systems are also widely explored for direct arylation, offering a more economical alternative to palladium for certain transformations. beilstein-journals.orgresearchgate.net The development of these novel catalytic systems is essential for unlocking the synthetic potential of building blocks like this compound, enabling precise modifications without the need for cumbersome protecting group strategies.
Expanding the Scope of Applications in Functional Materials Chemistry
The unique electronic and photophysical properties of the oxazole ring make it a highly attractive component for advanced functional materials. irjmets.comnumberanalytics.com Consequently, a significant research effort is aimed at incorporating this compound and related structures into new materials for applications in electronics and photonics. numberanalytics.com The presence of both a bromo-substituent (a handle for cross-coupling) and a carbaldehyde group (for condensation or derivatization) makes this compound a particularly versatile precursor for complex molecular architectures.
Oxazole-containing conjugated polymers are a key area of investigation. mdpi.comnih.gov These materials are being developed for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.commdpi.com The oxazole unit can be used to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, and enhance the performance and stability of these devices. nih.govglobalauthorid.com For example, benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) has been used as a building block for p-type polymers in organic thin-film transistors (OTFTs). mdpi.com Furthermore, the inherent fluorescence of many highly substituted oxazole derivatives suggests their potential use as emitters in OLEDs or as fluorescent probes in materials science and bioimaging. researchmap.jpirjmets.com The synthesis of π-conjugated polymers with degradable linkers, such as 1,2,4-oxadiazole, is also being explored, which could lead to more sustainable electronic materials. rsc.org
Advanced Data-Driven Approaches and Machine Learning in Reaction Prediction
The complexity of organic synthesis is increasingly being tackled with advanced computational tools, including machine learning (ML) and data-driven modeling. rjptonline.org These approaches are poised to revolutionize how reactions involving this compound are developed and optimized. By analyzing large datasets of chemical reactions, ML algorithms can predict outcomes, such as reaction yield or regioselectivity, thereby accelerating the discovery of optimal reaction conditions and reducing experimental costs. princeton.edursc.org
For azole chemistry specifically, supervised machine learning has been used to predict reaction yields for the carboxylation and subsequent amidation of 1,3-azoles, a class that includes oxazoles. acs.org Models like random forests can identify the molecular descriptors that are most important for determining a reaction's success. princeton.edu Interpretable ML algorithms can even generate heat maps that visualize how different molecular substructures influence the predicted yield, providing chemists with actionable insights for designing better substrates. acs.org Another data-driven strategy involves calculating physical organic parameters, such as pKa values, to create predictive models for site-selectivity in metalation reactions of heterocycles, including oxazole. researchgate.net As chemical reaction data becomes more accessible and ML models more sophisticated, these predictive tools will become indispensable for navigating the complex reactivity of functionalized heterocycles. The application of transfer learning, where a model is pre-trained on a large dataset of general reactions before being fine-tuned on a specific reaction class, is a promising strategy to overcome data scarcity for specialized chemistries like those involving oxazoles. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Bromooxazole-4-carbaldehyde, and how can purity be validated?
- Methodological Answer : A common approach involves halogenation at the oxazole ring using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Post-synthesis, purity can be validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and absence of side products. Crystallization from aprotic solvents (e.g., dichloromethane/hexane mixtures) may enhance purity . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify the aldehyde proton (δ ~9.8–10.2 ppm) and bromine substitution patterns .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer : Due to its reactive aldehyde and bromine groups, use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist . Avoid water-sensitive reactions unless anhydrous conditions are strictly maintained, as brominated aldehydes may hydrolyze or decompose .
Q. How can the reactivity of the aldehyde group in this compound be leveraged for derivatization?
- Methodological Answer : The aldehyde moiety undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or condensation (e.g., Knoevenagel reactions with active methylene compounds). Optimize reaction conditions (e.g., acidic/basic catalysts, solvent polarity) to avoid side reactions with the bromine substituent. Monitor progress via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy for aldehyde peak (C=O stretch ~1700 cm⁻¹) disappearance .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or visualization tools like Mercury can determine bond lengths, angles, and packing motifs. For example, bromine’s heavy atom effect improves phase resolution in SC-XRD. Compare experimental data with density functional theory (DFT)-optimized geometries to identify discrepancies in electron density maps .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or intermolecular interactions. Perform solvent-correlated NMR studies (e.g., DMSO-d₆ vs. CDCl₃) and compare with ab initio calculations (e.g., Gaussian at the B3LYP/6-31G* level). For unresolved contradictions, use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity .
Q. What strategies optimize the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos for steric bulk) to direct reactivity toward the bromine site. Monitor competing pathways (e.g., aldehyde oxidation) via controlled experiments under inert atmospheres. Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps .
Q. How can computational tools predict the environmental stability or degradation pathways of this compound?
- Methodological Answer : Employ molecular dynamics (MD) simulations to model hydrolysis or photodegradation in aqueous/organic matrices. Validate predictions with high-resolution mass spectrometry (HRMS) to detect degradation products (e.g., oxazole-4-carboxylic acid from aldehyde oxidation). Cross-reference with toxicity databases for ecological risk assessment .
Key Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| SC-XRD | Structural validation | |
| LC-MS | Purity analysis | |
| DFT | Electronic structure modeling | |
| HSQC/HMBC | Connectivity resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
